1-Methyl-4,4'-bipyridin-1-ium dibromide
Description
1-Methyl-4,4'-bipyridin-1-ium dibromide is a bipyridinium salt characterized by a methyl group substituent on one nitrogen atom of the 4,4'-bipyridinium core and bromide counterions. Bipyridinium derivatives are widely studied for their electrochemical behavior, π-π stacking interactions, and applications in catalysis and materials science .
Properties
CAS No. |
36708-32-4 |
|---|---|
Molecular Formula |
C11H12Br2N2 |
Molecular Weight |
332.03 g/mol |
IUPAC Name |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C11H11N2.2BrH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI Key |
LXKJQKXIEXVRHQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-4,4’-bipyridin-1-ium dibromide typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include heating the solvent to reflux and stirring for several days to achieve the desired product . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Methyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The major products formed from these reactions are often conjugated oligomers containing multiple aromatic or heterocyclic residues .
Scientific Research Applications
1-Methyl-4,4’-bipyridin-1-ium dibromide has numerous scientific research applications. In chemistry, it is used as a building block in the synthesis of conjugated oligomers and polymers . In the medical field, it may be explored for its electrochemical properties and potential therapeutic uses . In industry, it is used in the construction of supramolecular complexes and electrochromic devices .
Mechanism of Action
The mechanism of action of 1-Methyl-4,4’-bipyridin-1-ium dibromide involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in its UV-vis absorption spectra . These changes are highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to undergo redox processes and interact with other molecules in supramolecular systems .
Comparison with Similar Compounds
Counterion Effects
The choice of counterion significantly influences crystal packing and intermolecular interactions. For example:
- 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (CAS 106867-97-4): Forms columnar stacks in the [001] direction due to the small bromide ion, enabling close C⋯C contacts (3.493 Å) and intercolumnar C–H⋯N hydrogen bonds. In contrast, its PF₆⁻ analog lacks columnar stacking due to the larger anion size, adopting a zigzag ribbon arrangement instead .
- 1-Methyl-4,4'-bipyridinium iodide : Exhibits catalytic activity in oxaloacetate production, where the iodide counterion may influence solubility and lone-pair interactions at the nitrogen center .
Table 1: Counterion-Dependent Structural Properties
Substituent Effects
Alkyl chain length and bridging groups modulate solubility, electrochemical properties, and applications:
- 1,1′-Diheptyl-4,4′-bipyridinium dibromide (CAS 6159-05-3): Long alkyl chains enhance lipophilicity, making it suitable for electrochromic materials. The heptyl groups stabilize radical species in redox processes .
- 1,1′-Methylenebis(4,4′-bipyridinium) dibromide: The methylene bridge creates a chevron-shaped cation, enabling unique columnar packing and hydrogen-bonding networks absent in mono-substituted analogs .
Table 2: Substituent-Dependent Properties
Structural and Functional Comparisons
Crystallographic Parameters :
- Reactivity: Methyl-substituted bipyridinium salts promote pyruvate enolization via lone-pair interactions, while bulkier derivatives (e.g., diheptyl) prioritize electrochemical stability .
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